

Vildagliptin Degradation: A Comprehensive Analysis of Stability and Impurity B Formation

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Compound of Interest

Compound Name: *Vildagliptin Impurity B*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral anti-diabetic agent for the management of type 2 diabetes mellitus.^{[1][2][3]} Ensuring the stability and purity of the vildagliptin drug substance and its formulated products is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the degradation behavior of vildagliptin under various stress conditions and delves into the formation of its critical impurity, Impurity B.

Executive Summary

Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products.^{[1][4]} Vildagliptin has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while exhibiting relative stability under thermal and photolytic stress.^{[1][5]} A significant degradation product, often referred to as Impurity B (the amide impurity), is formed through the hydrolysis of the nitrile group in the vildagliptin molecule.^{[6][7][8]} Understanding the pathways of vildagliptin degradation and the conditions that promote the formation of Impurity B is essential for developing stable formulations and robust analytical methods.

Vildagliptin Degradation Profile

Vildagliptin's stability has been extensively investigated under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[\[2\]](#) The molecule's degradation is primarily observed under hydrolytic and oxidative stress, leading to the formation of several degradation products.

Hydrolytic Degradation

Acidic Conditions: Vildagliptin undergoes degradation in acidic media, particularly at elevated temperatures. One of the major degradation products observed under acidic stress is formed at a relative retention time (RRT) of 1.3 when analyzed by HPLC.[\[1\]](#) Studies have shown that at 70°C in 1M HCl, vildagliptin degradation can reach almost 85% after 210 minutes.[\[5\]](#)

Basic Conditions: The drug is also labile in basic solutions. Multiple degradation products have been identified under basic hydrolysis, with major degradants appearing at RRTs of 0.4, 0.7, and 1.2.[\[1\]](#) In 1M NaOH at 70°C, vildagliptin has been observed to degrade completely.[\[5\]](#) Impurity B is a known product of basic hydrolysis.[\[7\]](#)[\[8\]](#)

Neutral Conditions: Neutral hydrolysis also leads to the formation of a major degradant at an RRT of 0.7.[\[1\]](#)

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide (H₂O₂), results in significant degradation of vildagliptin.[\[1\]](#) As many as five major degradation products have been detected at RRTs of 0.5, 0.6, 0.7, 0.8, and 1.2.[\[1\]](#) In 3% H₂O₂ at room temperature, degradation can reach 87.04% after 180 minutes.[\[5\]](#) Impurity B is also reported to form under oxidative conditions.[\[7\]](#)[\[8\]](#)

Thermal and Photolytic Degradation

Vildagliptin has demonstrated considerable stability under thermal and photolytic stress conditions.[\[1\]](#) No significant degradation has been observed when the solid drug is exposed to heat or UV light.[\[1\]](#)

Impurity B: Formation and Significance

Impurity B, chemically known as 1-[(3-hydroxytricyclo[3.3.1.13,7]decane-1-yl)amino]acetyl]pyrrolidine-2-carboxamide, is a key degradation product of vildagliptin.[\[5\]](#)[\[9\]](#) It is

formed by the hydrolysis of the cyano group of the vildagliptin molecule to an amide group.[\[5\]](#) [\[6\]](#) This transformation can occur under both basic and oxidative stress conditions.[\[7\]](#)[\[8\]](#) The presence of Impurity B is a critical quality attribute to be monitored in vildagliptin drug substance and drug products.

The primary metabolic pathway for vildagliptin in humans is also the hydrolysis of the cyano group to form a carboxylic acid metabolite (M20.7), which is pharmacologically inactive.[\[10\]](#)[\[11\]](#) [\[12\]](#)

Data Presentation: Summary of Vildagliptin Degradation

The following tables summarize the quantitative data from various forced degradation studies on vildagliptin.

Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions

Stress Condition	Reagent/Condition	Temperature	Duration	% Degradation	Major Degradant RRTs	Reference
Acidic Hydrolysis	1 M HCl	80°C	9 hours	26.4%	1.3	[1]
1 M HCl	70°C	210 minutes	~85%	Not Specified	[5]	
Basic Hydrolysis	1 M NaOH	80°C	1 hour	100%	0.4, 0.7	[1]
0.1 M NaOH	Room Temp.	3 hours	Not Specified	0.4, 1.2	[1]	
1 M NaOH	70°C	60 minutes	100%	Not Specified	[5]	
Oxidative	3% H ₂ O ₂	Room Temp.	3 hours	Not Specified	0.5, 0.6, 0.7, 0.8, 1.2	[1]
3% H ₂ O ₂	Room Temp.	180 minutes	87.04%	Not Specified	[5]	
Neutral Hydrolysis	Water	80°C	7 hours	Not Specified	0.7	[1]
Thermal	Solid State	80°C, 120°C, 150°C	Up to 7 hours	No significant degradation	-	[1]
Photolytic	Solid State & Solution	UV light (254 nm)	Up to 24 hours	No significant degradation	-	[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for the forced degradation of vildagliptin.

Protocol 1: Acidic Degradation[1]

- Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.
- Add 3.0 mL of 1 M HCl solution.
- Store the mixture at 80°C in an oil bath for a specified duration (e.g., 3, 5, or 9 hours).
- After the specified time, cool the solution to room temperature.
- Neutralize the solution to pH 7.0 by the gradual addition of NaOH solution.
- Dilute the solution with a suitable diluent to a final concentration of 1.0 mg/mL.
- Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation[13]

- Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.
- Add 3.0 mL of 1.0 M NaOH solution.
- Store the mixture at 80°C for 3 hours.
- Cool the solution to room temperature.
- Neutralize the solution to pH 7.0 by the gradual addition of 1 M HCl solution.
- Add diluent to achieve a final concentration of 1.0 mg/mL.
- Inject the sample into the HPLC system for analysis.

Protocol 3: Oxidative Degradation[13]

- Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.
- Add 2.0 mL of 3% H₂O₂ solution.

- Keep the solution at room temperature for a specified time (e.g., 1 or 7 hours).
- Add 1.0 mL of diluent.
- Analyze the resulting solution using HPLC.

Protocol 4: Thermal Degradation (Solid State)[1]

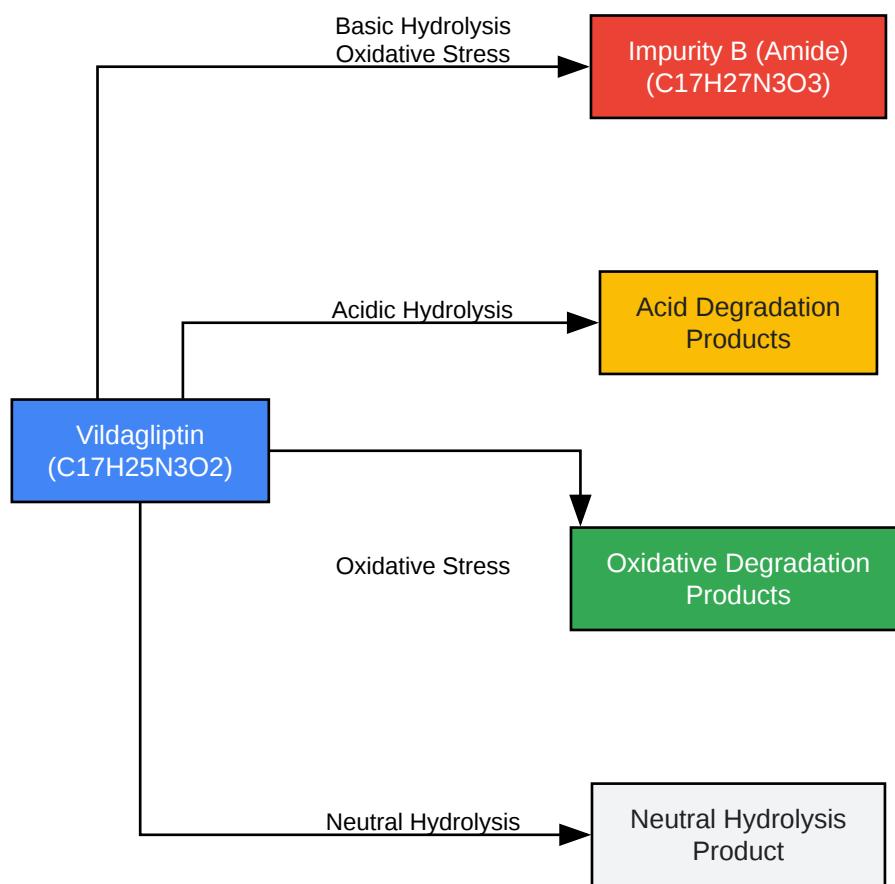
- Place 10.0 mg of vildagliptin powder in an oven.
- Maintain the temperature at 80°C, 120°C, or 150°C for various time intervals (e.g., 1, 3, 5, and 7 hours).
- After the specified time, remove the sample and allow it to cool.
- Dissolve the powder in 10.0 mL of diluent.
- Analyze the solution by HPLC.

Protocol 5: Photolytic Degradation (Solid State)[1]

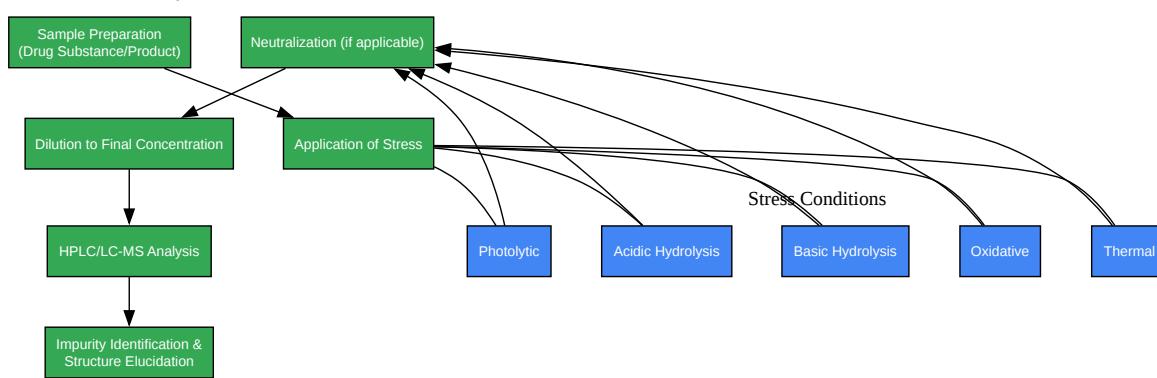
- Expose 6.0 mg of solid vildagliptin to UV light at 254 nm for 8 and 24 hours.
- Following exposure, dissolve the solid in 6.0 mL of diluent.
- Analyze the sample using a validated HPLC method.

Visualization of Degradation Pathways and Workflows

Vildagliptin Degradation Pathways



Analytical Workflow



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